molecular formula C21H22ClN3O B2996285 N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide CAS No. 956411-51-1

N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide

Cat. No. B2996285
CAS RN: 956411-51-1
M. Wt: 367.88
InChI Key: VEZWLYCLSCMUJV-UHFFFAOYSA-N
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Description

N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide is a chemical compound with the molecular formula C21H22ClN3O . It has a molecular weight of 367.9 g/mol . The compound has a complex structure that includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a ring of six carbon atoms, attached to it .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C21H22ClN3O/c1-2-3-7-16-10-12-17 (13-11-16)19-14-20 (23-21 (26)15-22)25 (24-19)18-8-5-4-6-9-18/h4-6,8-14H,2-3,7,15H2,1H3, (H,23,26) . This indicates the presence of a pyrazole ring and a phenyl group in the structure. The compound also contains a butyl group and a chloroacetamide group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 367.9 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has a topological polar surface area of 46.9 Ų .

Scientific Research Applications

Role in Pharmacology and Toxicology

Research on chloroacetamides, including compounds similar to N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide, has shown their significant role in inhibiting very-long-chain fatty acids (VLCFAs) formation. This inhibition is crucial in understanding their phytotoxic effects and potential applications in designing herbicides with specific action mechanisms. The inhibition of VLCFA synthesis, essential for cell membrane integrity and function, provides insight into the compound's mode of action and its potential toxicological effects (Böger, Matthes, & Schmalfuss, 2000).

Therapeutic Potential

The pyrazole moiety, a core component of N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide, is widely recognized for its pharmacophore properties, contributing to various biologically active compounds. Pyrazoles are extensively utilized as synthons in organic synthesis, given their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This highlights the compound's significance in medicinal chemistry and its potential as a template for developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Environmental Impact and Safety

The environmental fate and behavior of chloroacetamides, including related structures, emphasize the importance of understanding their persistence and potential bioaccumulation in aquatic environments. Studies on similar compounds have underscored the need for comprehensive evaluations regarding their safety, biodegradability, and ecological impacts. This is vital for assessing the risks associated with their use and for developing guidelines to mitigate environmental contamination (Haman et al., 2015).

properties

IUPAC Name

N-[5-(4-butylphenyl)-2-phenylpyrazol-3-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-2-3-7-16-10-12-17(13-11-16)19-14-20(23-21(26)15-22)25(24-19)18-8-5-4-6-9-18/h4-6,8-14H,2-3,7,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZWLYCLSCMUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide

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